

Bay 65-1942 Hydrochloride: A Technical Guide for Cancer Research

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Compound of Interest		
Compound Name:	Bay 65-1942 hydrochloride	
Cat. No.:	B608348	Get Quote

An In-depth Examination of a Selective IKK β Inhibitor for Drug Development Professionals, Researchers, and Scientists

Abstract

Bay 65-1942 hydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of **Bay 65-1942 hydrochloride**, including its mechanism of action, preclinical data in cancer models, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for cancer research and therapeutic development.

Introduction

The nuclear factor- κ B (NF- κ B) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.[4][5] The canonical NF- κ B pathway is predominantly activated by proinflammatory cytokines such as tumor necrosis factor-alpha (TNF α) and interleukin-1 β (IL-1 β). [5][6] A key regulatory node in this pathway is the I κ B kinase (IKK) complex, which consists of the catalytic subunits IKK α and IKK β , and the regulatory subunit NEMO (NF- κ B essential modulator).[5] IKK β is the primary kinase responsible for phosphorylating the inhibitor of κ B (I κ B α), leading to its ubiquitination and subsequent proteasomal degradation.[6] This process







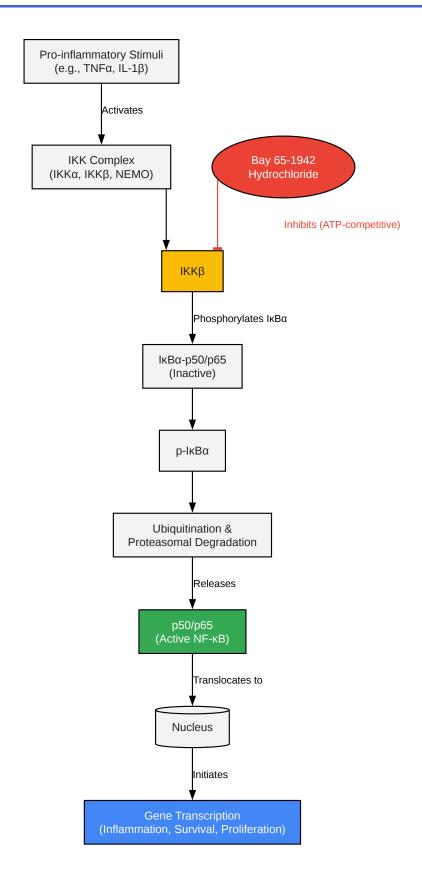
allows NF-kB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[1][5]

Given the central role of IKK β in activating NF- κ B, it has emerged as a promising therapeutic target for diseases characterized by chronic inflammation and aberrant cell survival, including cancer.[6][7] **Bay 65-1942 hydrochloride**, also known as Compound A, has been identified as a highly selective and potent ATP-competitive inhibitor of IKK β .[1][8] Its ability to specifically block the catalytic activity of IKK β makes it a valuable tool for investigating the role of the NF- κ B pathway in cancer and for exploring the therapeutic potential of IKK β inhibition.[1][4]

Mechanism of Action

Bay 65-1942 hydrochloride exerts its biological effects by directly inhibiting the kinase activity of IKKβ. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IKKβ enzyme and preventing the transfer of phosphate to its substrate, IκBα.[8][9] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1] The selectivity of Bay 65-1942 for IKKβ over IKKα is a key feature, allowing for the specific interrogation of the canonical NF-κB pathway.[4][10]





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Figure 1: Mechanism of action of **Bay 65-1942 hydrochloride** in the canonical NF-κB signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for **Bay 65-1942 hydrochloride** from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Kinase/Target	Assay Conditions	Reference
Ki	2 nM	ΙΚΚβ	Against ATP	[8]
Ki	135 nM	ΙΚΚα	Against ATP	[8]
IC50	4 nM	ΙΚΚβ	GST-IκBα(1–54) phosphorylation (200 nM ATP)	[8]
IC50	10 μΜ	ΙΚΚβ	In MYL-R cells	[11]
IC50	18 - 502 nM	NF-κB activation	Various human and murine cultures	[8]
IC50	>10 μM	IKK3, 27 other kinases, lipases, phosphatases, caspases, and MMPs	Not specified	[8]

Table 2: In Vivo Efficacy



Animal Model	Treatment	Effect	Reference
LPS-induced plasma TNF-α production in mice	9.1 mg/kg p.o. (EC50)	Inhibition of TNF-α production	[8]
LPS-induced plasma TNF-α production in rats	6.6 mg/kg p.o. (EC50)	Inhibition of TNF-α production	[8]
OVA-induced lung inflammation in a rat model of asthma	<0.3 mg/kg p.o. (ED50)	Inhibition of lung inflammation	[8]
Murine model of acute ischemia-reperfusion injury	5 mg/kg i.p.	Significant reduction in left ventricular infarct size	[9]

Table 3: Cell-Based Assay Data (MYL-R Cells)

Assay	Treatment	Result	Reference
Cell Viability (MTS assay, 48h)	10 μM Bay 65-1942	~37% reduction in cell viability	[12][13]
Cell Viability (MTS assay, 48h)	5 μM AZD6244 + 10 μM Bay 65-1942	~84% reduction in cell viability (synergistic)	[12][13]
IκBα mRNA expression (qRT-PCR, 12h)	10 μM Bay 65-1942	~2-fold decrease	[12][13]
IL-6 mRNA expression (qRT-PCR, 12h)	10 μM Bay 65-1942	~4.4-fold increase	[12][13]
Caspase 3/7 Activation	10 μM Bay 65-1942	1.3-fold increase	[14]
Caspase 3/7 Activation	5 μM AZD6244 + 10 μM Bay 65-1942	3.2-fold increase	[14]

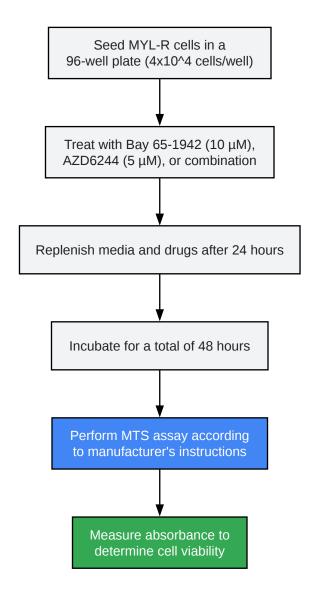


Experimental Protocols

This section provides detailed methodologies for key experiments involving **Bay 65-1942 hydrochloride**.

Cell Viability (MTS) Assay

This protocol is adapted from studies on drug-resistant leukemia cells.[12][13][14]



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Figure 2: Workflow for the cell viability (MTS) assay.

Materials:



- MYL-R cells
- RPMI growth medium
- 96-well plates
- Bay 65-1942 hydrochloride
- AZD6244 (MEK inhibitor)
- DMSO (vehicle control)
- MTS reagent

Procedure:

- Seed MYL-R cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 100 μL of RPMI growth medium.
- Prepare stock solutions of Bay 65-1942 and AZD6244 in DMSO.
- Treat the cells with the desired concentrations of the inhibitors (e.g., 10 μM Bay 65-1942, 5 μM AZD6244, or a combination), ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
- After 24 hours of incubation, carefully remove the medium and replenish with fresh medium containing the respective inhibitors.[13]
- Incubate the cells for a total of 48 hours from the initial treatment.[13][14]
- Add MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability relative to the vehicle-treated control cells.



In Vivo Murine Model of Acute Ischemia-Reperfusion Injury

This protocol describes the use of Bay 65-1942 in a mouse model of myocardial injury.[9]

Materials:

- Male C57BL/6 mice (8-10 weeks of age)
- Bay 65-1942 hydrochloride
- Vehicle (10% Cremophor in water)
- Surgical instruments for left anterior descending (LAD) artery ligation

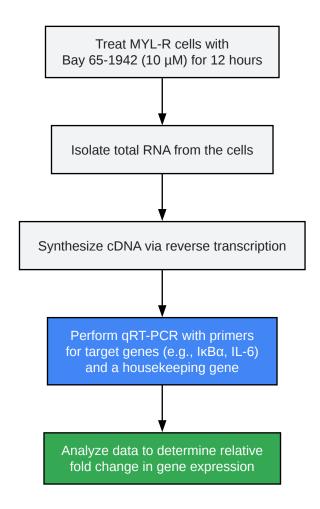
Procedure:

- Dissolve Bay 65-1942 hydrochloride in the vehicle solution immediately before use.
- Administer Bay 65-1942 (5 mg/kg) via intraperitoneal (i.p.) injection at one of the following time points:
 - Prior to ischemia
 - At the time of reperfusion
 - o 2 hours after the start of reperfusion
- The control group receives an i.p. injection of the vehicle.
- Induce 30 minutes of cardiac ischemia by ligating the LAD artery.
- Release the ligation to allow for reperfusion.
- After 24 hours of reperfusion, measure the infarct size.
- To confirm myocardial injury, measure serum creatine kinase-muscle-brain fraction (CK-MB) levels 1 hour after reperfusion.



Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA expression in response to Bay 65-1942 treatment.[12][13]



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